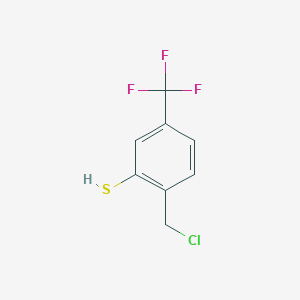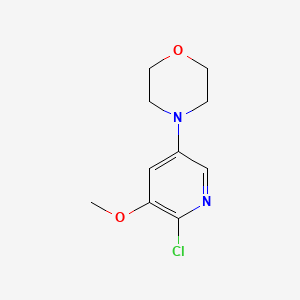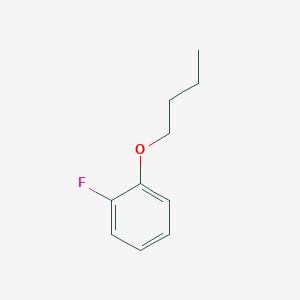
1-Butoxy-2-fluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: 1-Butoxy-2-fluorobenzene can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 2-fluoronitrobenzene with butanol in the presence of a base. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 1-Butoxy-2-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The fluorine atom can be replaced by hydrogen through catalytic hydrogenation.
Substitution: The fluorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium amide (NaNH2) or lithium diisopropylamide (LDA) in anhydrous solvents.
Major Products Formed:
Oxidation: Butoxybenzoic acid or butoxybenzaldehyde.
Reduction: 1-Butoxybenzene.
Substitution: 1-Butoxy-2-aminobenzene or 1-butoxy-2-thiolbenzene.
科学研究应用
1-Butoxy-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 1-butoxy-2-fluorobenzene involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The butoxy group can enhance the compound’s solubility and facilitate its incorporation into various chemical environments.
相似化合物的比较
Fluorobenzene: Lacks the butoxy group, making it less hydrophobic and less reactive in certain substitution reactions.
1-Butoxybenzene: Lacks the fluorine atom, resulting in different reactivity and interaction profiles.
2-Fluorotoluene: Contains a methyl group instead of a butoxy group, leading to different physical and chemical properties.
Uniqueness: 1-Butoxy-2-fluorobenzene is unique due to the combination of the butoxy group and the fluorine atom, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
分子式 |
C10H13FO |
|---|---|
分子量 |
168.21 g/mol |
IUPAC 名称 |
1-butoxy-2-fluorobenzene |
InChI |
InChI=1S/C10H13FO/c1-2-3-8-12-10-7-5-4-6-9(10)11/h4-7H,2-3,8H2,1H3 |
InChI 键 |
JTLOTOCZPZNVFG-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=CC=CC=C1F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(1H-benzimidazol-2-yl)-10,10,16,16-tetramethyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one](/img/structure/B14128171.png)
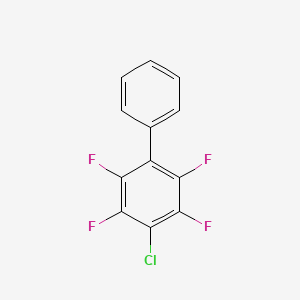
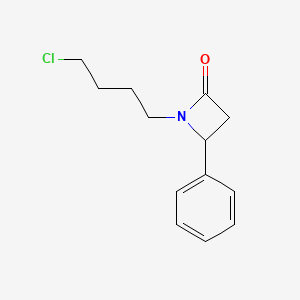
![N-(4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14128192.png)

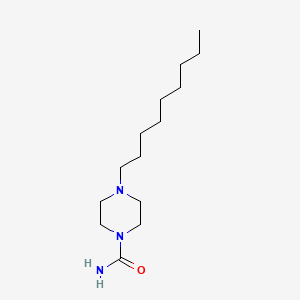
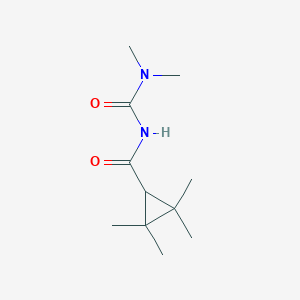
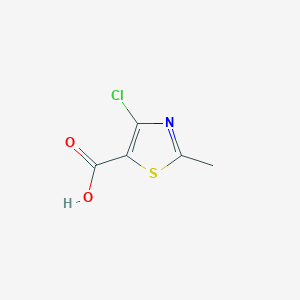
![tert-Butyl (2-((5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)amino)phenyl)carbamate](/img/structure/B14128243.png)
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B14128250.png)
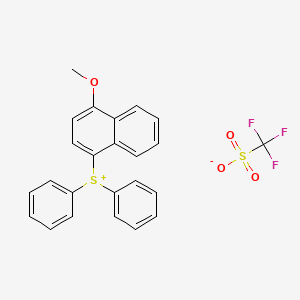
![3-(4-ethoxyphenyl)-1-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14128260.png)
